molecular formula C9H18ClNO2 B6188533 2-amino-4-cyclopentylbutanoic acid hydrochloride CAS No. 2095887-64-0

2-amino-4-cyclopentylbutanoic acid hydrochloride

Cat. No. B6188533
CAS RN: 2095887-64-0
M. Wt: 207.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-amino-4-cyclopentylbutanoic acid hydrochloride” is a chemical compound with the molecular formula C9H18ClNO2 . It is used for pharmaceutical testing .

Future Directions

The future directions for “2-amino-4-cyclopentylbutanoic acid hydrochloride” are not clear from the available resources. Its use in pharmaceutical testing suggests that it may have potential applications in drug development or other areas of pharmaceutical research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-4-cyclopentylbutanoic acid hydrochloride involves the reaction of cyclopentylmagnesium bromide with ethyl 2-bromo-4-oxobutanoate to form 2-cyclopentyl-4-oxobutanoic acid ethyl ester. This intermediate is then converted to the target compound through a series of reactions involving reduction, protection, and deprotection steps.", "Starting Materials": [ "Cyclopentylmagnesium bromide", "Ethyl 2-bromo-4-oxobutanoate", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Diethyl ether", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentylmagnesium bromide is prepared by reacting cyclopentyl bromide with magnesium in diethyl ether.", "Step 2: Ethyl 2-bromo-4-oxobutanoate is added to the reaction mixture of step 1 to form 2-cyclopentyl-4-oxobutanoic acid ethyl ester.", "Step 3: The intermediate from step 2 is reduced using sodium borohydride in methanol to form 2-cyclopentyl-4-hydroxybutanoic acid ethyl ester.", "Step 4: The hydroxyl group in the intermediate from step 3 is protected by reacting with acetic anhydride to form 2-cyclopentyl-4-acetoxybutanoic acid ethyl ester.", "Step 5: The protecting group in the intermediate from step 4 is removed by reacting with hydrochloric acid in water to form 2-cyclopentyl-4-hydroxybutanoic acid ethyl ester hydrochloride.", "Step 6: The ethyl ester group in the intermediate from step 5 is hydrolyzed by reacting with sodium hydroxide in water to form 2-amino-4-cyclopentylbutanoic acid hydrochloride." ] }

CAS RN

2095887-64-0

Molecular Formula

C9H18ClNO2

Molecular Weight

207.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.